N-(4-amino-2-bromophenyl)methanesulfonamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-amino-2-bromophenyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S.ClH/c1-13(11,12)10-7-3-2-5(9)4-6(7)8;/h2-4,10H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBXLUWAVLQGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-bromophenyl)methanesulfonamide hydrochloride involves the reaction of 4-amino-2-bromobenzenesulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-bromophenyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, typically in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include nitro derivatives.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides, including N-(4-amino-2-bromophenyl)methanesulfonamide hydrochloride, have been widely recognized for their antimicrobial properties. Research indicates that sulfonamide derivatives can exhibit varying degrees of antibacterial activity against a range of pathogens. For instance, studies have shown that certain structural modifications can enhance their efficacy against resistant strains of bacteria .
- Case Study : A study synthesized novel sulfonamide derivatives and evaluated their antimicrobial activities using agar dilution methods. While some compounds showed limited activity, others demonstrated promising results against specific bacterial strains, suggesting that this compound could be further optimized for enhanced antimicrobial effects .
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. Sulfonamides are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Research Findings : In a study focusing on sulfonamide derivatives, compounds similar to N-(4-amino-2-bromophenyl)methanesulfonamide showed significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The presence of the bromine atom in the structure was noted to enhance the anticancer activity, making this compound a candidate for further development .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on key enzymes involved in various biological processes. For example, sulfonamides have been reported to inhibit acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's.
- Enzyme Inhibition Study : Researchers synthesized new sulfonamide derivatives and evaluated their inhibitory potential against acetylcholinesterase. The results indicated that modifications in the sulfonamide structure could lead to improved enzyme inhibition, suggesting that this compound may also possess similar properties .
Antioxidant Activity
The antioxidant properties of sulfonamides have garnered attention due to their potential health benefits. Compounds with sulfonamide groups have shown varying degrees of radical scavenging activity.
- Activity Assessment : Studies utilizing DPPH radical scavenging assays demonstrated that certain sulfonamides could effectively neutralize free radicals, indicating their potential as antioxidants. The structural characteristics of this compound may contribute to its antioxidant capacity .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Research focusing on the structure-activity relationship (SAR) of sulfonamides has provided insights into how modifications can enhance therapeutic efficacy.
- SAR Insights : Investigations into various sulfonamide derivatives have revealed that specific substitutions at certain positions can significantly affect their binding affinity to target proteins and overall biological activity. This knowledge is essential for developing more potent derivatives of this compound .
Mechanism of Action
The mechanism of action of N-(4-amino-2-bromophenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key differences between N-(4-amino-2-bromophenyl)methanesulfonamide hydrochloride and related methanesulfonamide derivatives:
Key Observations:
Substituent Impact: The bromine atom in the target compound increases molecular weight and lipophilicity compared to sotalol’s isopropylglycyl group. This may enhance membrane permeability but reduce aqueous solubility . Dronedarone’s benzofuranyl and dibutylamino groups contribute to its high lipophilicity, leading to tissue accumulation but necessitating structural modifications to mitigate toxicity .
Synthetic Complexity :
Pharmacological and Physicochemical Properties
Solubility and Bioavailability:
- Target Compound: The polar amino group may improve solubility in aqueous media compared to fully nonpolar analogs. However, bromine’s hydrophobicity could limit this advantage.
- Sotalol Hydrochloride: High aqueous solubility due to its ionizable amino and hydroxyl groups, facilitating oral bioavailability .
- Dronedarone Hydrochloride : Low water solubility (owing to its bulky structure) necessitates formulation enhancements for clinical use .
Receptor Binding and Selectivity:
- Sotalol exhibits dual activity : beta-adrenergic receptor blockade (Class II) and potassium channel inhibition (Class III). Its selectivity is modulated by the isopropylglycyl group .
- Dronedarone’s benzofuranyl core allows multi-ion channel blockade (Na⁺, K⁺, Ca²⁺), but its efficacy is offset by risks of hepatotoxicity .
Biological Activity
N-(4-amino-2-bromophenyl)methanesulfonamide hydrochloride is a synthetic compound belonging to the sulfonamide class, noted for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, comparison with similar compounds, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The compound may inhibit bacterial folic acid synthesis, a critical pathway for bacterial growth and survival. This mechanism is common among sulfonamides, leading to bactericidal effects.
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by interfering with cell division processes. It has been shown to affect various signaling pathways involved in cell proliferation and survival .
- Inflammatory Response Modulation : The compound exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines like IL-6 and nitric oxide (NO) in microglial cells, which are crucial for neuroinflammatory responses .
Comparative Analysis with Similar Compounds
The unique presence of a bromine atom in N-(4-amino-2-bromophenyl)methanesulfonamide distinguishes it from its analogs such as N-(4-amino-2-chlorophenyl)methanesulfonamide and N-(4-amino-2-fluorophenyl)methanesulfonamide. This bromine substitution enhances specific interactions such as halogen bonding, potentially increasing the compound's reactivity and biological efficacy compared to its chloro and fluoro counterparts .
Table 1: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-(4-amino-2-bromophenyl)methanesulfonamide | Yes | Yes | Yes |
| N-(4-amino-2-chlorophenyl)methanesulfonamide | Moderate | Moderate | No |
| N-(4-amino-2-fluorophenyl)methanesulfonamide | Yes | Low | Moderate |
Case Studies
- Acute Myeloid Leukemia (AML) Differentiation : A study investigated the differentiation effects of small molecules on AML cell lines. The compound was part of a screening process that identified agents capable of inducing differentiation in these aggressive cancer cells. Results indicated that compounds similar to N-(4-amino-2-bromophenyl)methanesulfonamide showed potential in enhancing differentiation and reducing proliferation rates .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various compounds on mouse neuronal and microglial cell lines. The results demonstrated that while some analogs exhibited significant cytotoxicity at higher concentrations, N-(4-amino-2-bromophenyl)methanesulfonamide maintained cell viability at lower doses, suggesting a favorable safety profile for therapeutic applications .
Pharmacokinetic Properties
Pharmacokinetic studies revealed that N-(4-amino-2-bromophenyl)methanesulfonamide has moderate metabolic stability and acceptable plasma protein binding characteristics. In vivo studies involving mouse models indicated that the compound exhibited low clearance rates, which is advantageous for maintaining therapeutic levels within the bloodstream over extended periods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
